Cas no 5906-31-0 (4-acetylpiperazine-1-sulfonamide)

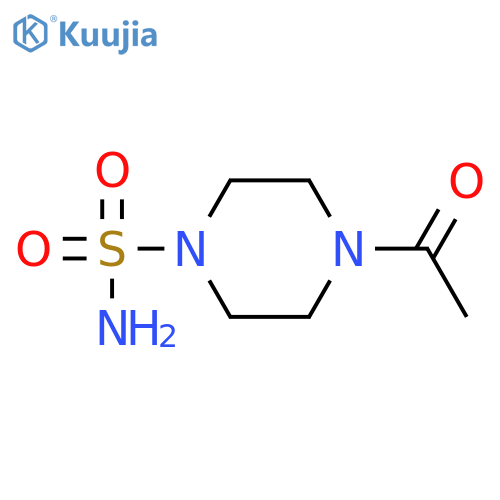

5906-31-0 structure

商品名:4-acetylpiperazine-1-sulfonamide

CAS番号:5906-31-0

MF:C6H13N3O3S

メガワット:207.25071978569

MDL:MFCD12783785

CID:1114548

PubChem ID:60728422

4-acetylpiperazine-1-sulfonamide 化学的及び物理的性質

名前と識別子

-

- 4-acetyl-1-Piperazinesulfonamide

- EN300-220406

- Z300108480

- AKOS009161155

- 4-acetylpiperazine-1-sulfonamide

- 5906-31-0

- A1-63818

-

- MDL: MFCD12783785

- インチ: InChI=1S/C6H13N3O3S/c1-6(10)8-2-4-9(5-3-8)13(7,11)12/h2-5H2,1H3,(H2,7,11,12)

- InChIKey: WHSSQEKAYHWNHJ-UHFFFAOYSA-N

- ほほえんだ: CC(=O)N1CCN(CC1)S(=O)(=O)N

計算された属性

- せいみつぶんしりょう: 207.06776246g/mol

- どういたいしつりょう: 207.06776246g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 13

- 回転可能化学結合数: 1

- 複雑さ: 287

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 92.1Ų

- 疎水性パラメータ計算基準値(XlogP): -1.9

4-acetylpiperazine-1-sulfonamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-220406-1.0g |

4-acetylpiperazine-1-sulfonamide |

5906-31-0 | 95% | 1g |

$743.0 | 2023-05-31 | |

| Enamine | EN300-220406-5.0g |

4-acetylpiperazine-1-sulfonamide |

5906-31-0 | 95% | 5g |

$2152.0 | 2023-05-31 | |

| Enamine | EN300-220406-0.1g |

4-acetylpiperazine-1-sulfonamide |

5906-31-0 | 95% | 0.1g |

$257.0 | 2023-09-16 | |

| TRC | A165878-10mg |

4-acetylpiperazine-1-sulfonamide |

5906-31-0 | 10mg |

$ 50.00 | 2022-06-08 | ||

| Enamine | EN300-220406-10g |

4-acetylpiperazine-1-sulfonamide |

5906-31-0 | 95% | 10g |

$3191.0 | 2023-09-16 | |

| A2B Chem LLC | AV73725-250mg |

4-acetylpiperazine-1-sulfonamide |

5906-31-0 | 95% | 250mg |

$422.00 | 2024-04-19 | |

| A2B Chem LLC | AV73725-10g |

4-acetylpiperazine-1-sulfonamide |

5906-31-0 | 95% | 10g |

$3394.00 | 2024-04-19 | |

| A2B Chem LLC | AV73725-2.5g |

4-acetylpiperazine-1-sulfonamide |

5906-31-0 | 95% | 2.5g |

$1566.00 | 2024-04-19 | |

| 1PlusChem | 1P01ALVH-1g |

4-Acetylpiperazine-1-sulfonamide |

5906-31-0 | 95% | 1g |

$861.00 | 2025-03-19 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 2037940-1g |

4-Acetylpiperazine-1-sulfonamide |

5906-31-0 | 1g |

¥7764.00 | 2024-05-07 |

4-acetylpiperazine-1-sulfonamide 関連文献

-

Samantha R. Levine,Kimberly E. Beatty Chem. Commun., 2016,52, 1835-1838

-

Tian Wen,Jian Zhang CrystEngComm, 2016,18, 218-221

-

Yongjie Li,Mingjin Tang,Xiang Ding,Xinhui Bi RSC Adv., 2017,7, 46866-46873

-

Wulan Tri Wahyuni,Frank Marken Analyst, 2020,145, 1903-1909

5906-31-0 (4-acetylpiperazine-1-sulfonamide) 関連製品

- 486452-75-9(methyl 4-{6,7-dimethoxy-2-(4-methoxybenzoyl)-1,2,3,4-tetrahydroisoquinolin-1-ylmethoxy}benzoate)

- 40047-22-1(6-(Benzyloxy)-1H-indole-2-carboxylic Acid)

- 959240-93-8(4-Chloro-1-methyl-1H-indazol-3-amine)

- 1805747-85-6(4-(2-Bromopropanoyl)-2-methylphenylacetic acid)

- 2055042-70-9(N-(Azido-PEG4)-biocytin)

- 481053-42-3(N-(2,2-Dimethoxyethyl)-4-nitrobenzamide)

- 1700402-15-8(4-Pyrimidinecarboxylic acid, 2-cyclopropyl-5-methyl-, ethyl ester)

- 899735-15-0(N-4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-4-{(furan-2-yl)methyl(methyl)sulfamoyl}benzamide)

- 2227735-03-5((2S)-1-2-(propan-2-yloxy)phenylpropan-2-ol)

- 2351947-39-0(2-{(tert-butoxy)carbonylamino}-3-(2,5-dichloropyridin-3-yl)propanoic acid)

推奨される供給者

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量